1-(6-Chloro-5-fluoropyridin-3-YL)ethanone
Description
1-(6-Chloro-5-fluoropyridin-3-yl)ethanone (CAS: 1256824-98-2) is a pyridine derivative with the molecular formula C₇H₅ClFNO. It features a chloro group at position 6, a fluorine at position 5, and an acetyl group at position 3 of the pyridine ring. This compound is utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system, which facilitates coupling reactions. Key properties include a purity of 97%, storage at 4–8°C, and hazards related to skin/eye irritation (H315, H319) and respiratory discomfort (H335) .
Properties
IUPAC Name |
1-(6-chloro-5-fluoropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-6(9)7(8)10-3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDWHRUYDIPLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Chloro-5-fluoropyridin-3-YL)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloro-5-fluoropyridine with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-5-fluoropyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-fluoropyridin-3-YL)ethanone depends on its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Position and Halogen Variation
- 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone (CAS: 1256819-31-4): Differs in substituent positions (chloro at position 3, fluoro at 5, acetyl at 2).
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Chloro at position 2 and fluoro at 5. The proximity of chloro to the acetyl group may sterically hinder reactions at the pyridine ring’s C-2 position .
Halogen vs. Alkyl Substitution
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS: 885223-64-3): Replaces fluorine with a methyl group. The electron-donating methyl group increases pyridine ring electron density, reducing electrophilic substitution rates compared to the electron-withdrawing fluorine in the target compound. This compound exhibits oral toxicity (H302) but lacks respiratory hazards .
- 1-(6-Chloro-5-methylpyridin-3-yl)ethanone (CAS: 136592-00-2): Similar to the target compound but with a methyl group instead of fluorine. The methyl group’s steric bulk may reduce solubility in polar solvents .
Dihalogenated Derivatives
- 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (CAS: 23100-12-1): Contains two chloro groups (positions 2 and 6).
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| 1-(6-Chloro-5-fluoropyridin-3-yl)ethanone (1256824-98-2) | C₇H₅ClFNO | 173.57 | 6-Cl, 5-F, 3-COCH₃ | Not reported |
| 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (885223-64-3) | C₈H₈ClNO | 169.61 | 2-Cl, 5-CH₃, 3-COCH₃ | Not reported |
| 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone (1256819-31-4) | C₇H₅ClFNO | 173.57 | 3-Cl, 5-F, 2-COCH₃ | Not reported |
Biological Activity
1-(6-Chloro-5-fluoropyridin-3-YL)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C8H7ClFNO
- CAS Number : 1256824-98-2
The presence of a pyridine ring with chlorine and fluorine substitutions indicates potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Compounds with similar structures have been shown to affect various biochemical pathways, including:
- Enzyme Inhibition : It may inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and repair.
- Receptor Modulation : The compound could act on receptors involved in cellular signaling pathways, potentially altering cell proliferation and survival.
Antiproliferative Effects
Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. This activity is significant for its potential use in cancer therapy.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 8.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Case Studies
- Kynurenine 3-Monooxygenase Inhibitors : A study explored the development of inhibitors based on pyridine derivatives, including this compound. It showed promising results in enhancing cellular potency against Kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases. The compound's modifications resulted in improved binding affinities and biological activity in cellular assays .
- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific bacterial strains.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound:
- Absorption and Distribution : Animal models indicate favorable absorption characteristics with moderate bioavailability.
- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its therapeutic window.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
